2-Bromobenzo[d]thiazol-7-ol
Overview
Description
2-Bromobenzo[d]thiazol-7-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and a hydroxyl group at the 7-position of the benzothiazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by inhibiting quorum sensing pathways . This interaction could potentially lead to changes in bacterial behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
Based on the information about similar compounds, it can be inferred that it may affect the quorum sensing pathways in bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors .
Result of Action
Based on the information about similar compounds, it can be inferred that it may inhibit the growth of bacteria and affect their behaviors such as biofilm formation, virulence production, and other pathogenesis .
Action Environment
It can be inferred that factors such as nutrient availability and defense mechanisms in the environment may influence the action of 2-bromobenzo[d]thiazol-7-ol .
Biochemical Analysis
Biochemical Properties
2-Bromobenzo[d]thiazol-7-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication and transcription . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and affecting cellular responses . The interactions between this compound and these biomolecules are primarily driven by its aromatic and heterocyclic structure, which allows for strong binding affinities and specific targeting.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell growth and survival, leading to changes in cellular metabolism and energy production . These cellular effects highlight the potential of this compound as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . For example, this compound can inhibit enzyme activity by binding to the active site and preventing substrate binding . Additionally, this compound can activate or inhibit signaling pathways by interacting with proteins involved in these pathways, leading to changes in gene expression and cellular responses . The ability of this compound to modulate these molecular processes makes it a powerful tool for studying cellular function and developing new therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes and for developing effective therapeutic strategies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of this compound also involve interactions with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for the enzymatic reactions . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with blood proteins, which can facilitate its transport to different organs and tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall activity . For example, the presence of this compound in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]thiazol-7-ol typically involves the bromination of benzo[d]thiazol-7-ol. One common method is the reaction of benzo[d]thiazol-7-ol with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield derivatives like 2-aminobenzo[d]thiazol-7-ol.
- Oxidation reactions produce compounds such as 2-bromobenzo[d]thiazol-7-one.
- Reduction reactions can lead to the formation of benzo[d]thiazol-7-ol .
Scientific Research Applications
2-Bromobenzo[d]thiazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Aminobenzo[d]thiazol-7-ol: Similar structure but with an amino group instead of bromine.
2-Chlorobenzo[d]thiazol-7-ol: Chlorine atom instead of bromine, leading to different reactivity.
2-Methylbenzo[d]thiazol-7-ol: Methyl group instead of bromine, affecting its chemical properties
Uniqueness: 2-Bromobenzo[d]thiazol-7-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
2-bromo-1,3-benzothiazol-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLIQZYTQKATIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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